2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-3-6(9(13)14)11-5-7(12(15)16)8(10-11)17-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTDSSZROBCEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of ethyl 4-chloro-3-nitrobutanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the hydrolysis of the ester group to yield the desired butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with specific binding sites on proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Pyrazole Ring
Compound A : 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid
- Key Difference : Replacement of the ethoxy group with a trifluoroethoxy substituent.
- Physical Properties: Higher density (1.61 g/cm³ vs. typical ~1.3–1.5 g/cm³ for ethoxy analogs) and elevated boiling point (420.4°C) due to increased molecular weight and polarity . Acidity: Lower pKa (3.19) compared to ethoxy analogs, suggesting stronger acidity and improved solubility in aqueous environments .
Compound B : Branched Carboxylic Acid Derivatives (e.g., 3-cyclohexyl butanoic acid, 3-phenyl pentanoic acid)
- Key Differences : Substitution of the pyrazole ring with aryl or alkyl groups.
- Impact :
- Hydrophobicity : Cyclohexyl or phenyl substituents increase lipophilicity, which may enhance membrane permeability in drug design .
- Synthetic Flexibility : These derivatives are synthesized via alkylation or arylation of preformed carboxylic acid precursors, contrasting with the nitro- and alkoxy-functionalized pyrazole core of the target compound .
Structural and Functional Data Table
| Property | 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic Acid | Compound A (Trifluoroethoxy Analog) | Branched Carboxylic Acids (e.g., 3-cyclohexyl butanoic acid) |
|---|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₅ (estimated) | C₉H₁₀F₃N₃O₅ | Varies (e.g., C₁₁H₁₈O₂ for 3-cyclohexyl butanoic acid) |
| Key Substituents | 3-ethoxy, 4-nitro, pyrazole | 3-trifluoroethoxy, 4-nitro, pyrazole | Cyclohexyl, phenyl, or alkyl groups |
| Density (g/cm³) | Not reported | 1.61 ± 0.1 | ~0.9–1.1 (typical for aliphatic acids) |
| Boiling Point (°C) | Not reported | 420.4 ± 45.0 | 200–300 (varies with branching) |
| pKa | Not reported | 3.19 ± 0.10 | ~4.5–5.0 (typical for carboxylic acids) |
| Applications | Limited data; potential pharmacological use | High polarity for niche synthesis | Ligands for histamine H2 receptor |
Biological Activity
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups, including an ethoxy group, a nitro group, and a butanoic acid moiety, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
The synthesis of this compound typically involves the reaction of ethyl 4-chloro-3-nitrobutanoate with hydrazine hydrate to form a hydrazone intermediate. This is followed by cyclization to form the pyrazole ring and subsequent introduction of the ethoxy group through etherification. The final step includes hydrolysis to yield the butanoic acid derivative .
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid |
| Molecular Formula | C9H13N3O5 |
| Molecular Weight | 213.22 g/mol |
| CAS Number | 1855906-77-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that can modify biological macromolecules, leading to various biological effects. The pyrazole ring can also bind to specific sites on proteins, modulating their activity .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
1. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this derivative can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
2. Antioxidant Activity
Studies have demonstrated that pyrazole derivatives can act as antioxidants. For instance, thieno[2,3-c]pyrazole compounds have been shown to protect erythrocytes from oxidative damage induced by toxic substances . This suggests that this compound may possess similar protective effects.
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Various studies indicate that these compounds can exhibit significant activity against both bacterial and fungal pathogens .
4. Anticancer Potential
There is emerging evidence that pyrazole derivatives may possess anticancer activities by inhibiting specific kinases involved in cancer cell proliferation . This highlights the potential for further research into the anticancer properties of this compound.
Case Studies
Recent studies have focused on the biological evaluation of pyrazole derivatives:
Case Study: Antioxidant Effects on Erythrocytes
A study assessed the antioxidant effects of new thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol on erythrocytes from Clarias gariepinus. The results showed a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls exposed to toxins alone .
Table: Altered Erythrocytes Percentage
| Treatment Group | Altered Erythrocytes % |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonyphenol | 40.3 ± 4.87 |
| Thieno[2,3-c]pyrazole with 4-Nonyphenol | 12 ± 1.03 |
Q & A
Q. How can researchers optimize the synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid to achieve high purity and yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclization of β-keto esters or hydrazine derivatives under acidic conditions.
- Step 2: Introduction of the ethoxy and nitro groups via nucleophilic substitution or nitration reactions. Polar aprotic solvents (e.g., DMF) and controlled temperatures (40–60°C) improve regioselectivity .
- Step 3: Purification using column chromatography or preparative HPLC to isolate intermediates. Final characterization via 1H/13C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Key Parameters for Optimization:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 40–60°C | Minimizes side reactions |
| Solvent | DMF or DMSO | Enhances solubility of intermediates |
| Purification | Gradient HPLC (C18 column) | Achieves >95% purity |
Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. For example, the nitro group’s electron-withdrawing effect downfield-shifts adjacent pyrazole protons .
- Mass Spectrometry (MS): HRMS validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Kinetic Analysis: Use Arrhenius equations to extrapolate shelf-life at room temperature. Nitro groups may hydrolyze under alkaline conditions, requiring pH 4–6 for storage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitro-group introduction in the pyrazole ring?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculations predict electrophilic nitration sites. The 4-position is favored due to lower activation energy from electron-donating ethoxy groups at position 3 .
- Experimental Validation: Isotopic labeling (15NO2) and in-situ IR spectroscopy track nitration intermediates. Polar solvents stabilize nitronium ion (NO2+) formation, enhancing regioselectivity .
Q. How does the compound interact with biological targets such as enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., cyclooxygenase-2) on sensor chips. Measure binding affinity (KD) by monitoring refractive index changes upon compound addition .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during binding, revealing hydrophobic or hydrogen-bonding interactions .
- In Vitro Assays: Test inhibition of pro-inflammatory cytokines (e.g., IL-6) in macrophage cell lines to evaluate therapeutic potential .
Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?
Methodological Answer:
- Photodegradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Analyze breakdown products via LC-MS. Nitro groups often form nitrophenols, which require toxicity screening .
- Soil Sorption Experiments: Use batch equilibration to measure adsorption coefficients (Kd) in different soil types. High Kd values indicate limited mobility and reduced groundwater contamination risk .
Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis: Tools like Synthia™ propose routes using available intermediates (e.g., ethyl 4-nitro-pyrazole carboxylates) .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The butanoic acid moiety is prone to esterification or amide coupling .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC50 values for enzyme inhibition) and apply statistical models (random-effects) to account for variability .
- Dose-Response Reevaluation: Re-test the compound under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
